molecular formula C7H2BrClFNO3 B15223392 2-Bromo-6-fluoro-3-nitrobenzoyl chloride

2-Bromo-6-fluoro-3-nitrobenzoyl chloride

Cat. No.: B15223392
M. Wt: 282.45 g/mol
InChI Key: AANJMXVVRRCPGL-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFNO3 It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-nitrobenzoyl chloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-nitrobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-fluoro-3-nitrobenzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.

    Agricultural Chemicals: Intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-nitrobenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-nitrobenzoyl chloride
  • 2-Fluoro-3-nitrobenzoyl chloride
  • 2-Bromo-6-fluorobenzoyl chloride

Uniqueness

2-Bromo-6-fluoro-3-nitrobenzoyl chloride is unique due to the combination of bromine, fluorine, and nitro substituents on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C7H2BrClFNO3

Molecular Weight

282.45 g/mol

IUPAC Name

2-bromo-6-fluoro-3-nitrobenzoyl chloride

InChI

InChI=1S/C7H2BrClFNO3/c8-6-4(11(13)14)2-1-3(10)5(6)7(9)12/h1-2H

InChI Key

AANJMXVVRRCPGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)Cl)F

Origin of Product

United States

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